molecular formula C11H22N2O2 B2503339 tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate CAS No. 1807773-56-3

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate

Cat. No.: B2503339
CAS No.: 1807773-56-3
M. Wt: 214.309
InChI Key: ZKBBQGSSDAJNKG-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with an amino group and a tert-butyl ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including

Properties

IUPAC Name

tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBBQGSSDAJNKG-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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